3',4'-Dihydroxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 3-(2,3-dihydroxy-isopentyl)-4-hydroxyacetophenone and 2,4-dihydroxyacetophenone has been achieved through methods like microwave synthesis from resorcinol and acetic acid, highlighting efficient routes for creating these compounds. These methods provide a foundational understanding for synthesizing 3',4'-Dihydroxyacetophenone derivatives (Gil et al., 2020); (Yuan, 2010).
Molecular Structure Analysis
Investigations into the molecular geometry of related compounds through techniques like 1H NMR, IR, Raman spectroscopies, and single-crystal X-ray diffraction have provided detailed insights into their structure. Density functional theory (DFT) calculations further support these findings, offering a comparative analysis with experimental data (Gil et al., 2020).
Chemical Reactions and Properties
The reactivity of compounds similar to 3',4'-Dihydroxyacetophenone, such as 2,4'-Dihydroxyacetophenone, has been explored in the context of enzymatic reactions involving non-heme iron(II) complexes. These studies shed light on the mechanisms of C-C bond cleavage reactions catalyzed by enzymes, demonstrating the compound's significant role in biological and chemical processes (Rahaman et al., 2015).
Physical Properties Analysis
The crystalline structure and physical properties of derivatives have been extensively characterized, revealing the impact of intermolecular interactions on their stability and behavior. Techniques like Hirshfeld surface analysis quantify these interactions, providing a deeper understanding of how these compounds assemble in solid states (Gil et al., 2020).
Chemical Properties Analysis
Research on compounds structurally related to 3',4'-Dihydroxyacetophenone has focused on their chemical behavior, including the synthesis and analysis of Schiff base derivatives and the examination of their vibrational, NMR, and quantum chemical properties. These studies contribute to a comprehensive understanding of the chemical properties and reactivity of 3',4'-Dihydroxyacetophenone analogs (Yu Xin-qiao, 2004); (Arjunan et al., 2014).
Scientific Research Applications
Autotoxicity and Allelopathy
- Scientific Field : Plant Biology
- Application Summary : DHAP is found in Picea schrenkiana needles and has been shown to have autotoxic and allelopathic effects . It significantly inhibits seed germination and seedling growth of P. schrenkiana and other species like wheat and lettuce .
- Methods of Application : The allelopathic effects of DHAP were evaluated under laboratory conditions on various plant species .
- Results : Soil analysis revealed that P. schrenkiana forest soils contained high DHAP concentrations (mean = 0.51 ± 0.03 mg/g dry soil), sufficient to inhibit natural P. schrenkiana recruitment . DHAP also exhibited strong allelopathic potential .
Cardiovascular and Pulmonary Heart Disease Treatment
- Scientific Field : Medicine
- Methods of Application : Three derivatives of DHAP were synthesized via the esterification or etherification of hydroxyls at C3 and C4, which are the prime metabolism sites of DHAP . The physicochemical properties, pharmacokinetic, and antiplatelet aggregation activities of these derivatives were measured .
- Results : Two derivatives significantly prolonged the in vivo acting time and increased the oral bioavailability of DHAP . Their relative bioavailability was 394.79 and 331.88%, respectively, and they exhibited longer acting times of significant antiplatelet aggregation activity .
Styptic Adrenobazone and Quasi Adrenaline Drug Intermediates
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQUAMAQHHEXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152546 | |
Record name | 3,4-Dihydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3',4'-Dihydroxyacetophenone | |
CAS RN |
1197-09-7 | |
Record name | 3′,4′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-Dihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',4'-DIHYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
Record name | 3',4'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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